molecular formula C18H23N3O3S B7183677 N-methyl-N-(2-methylsulfonylcyclohexyl)-1-phenylpyrazole-3-carboxamide

N-methyl-N-(2-methylsulfonylcyclohexyl)-1-phenylpyrazole-3-carboxamide

Cat. No.: B7183677
M. Wt: 361.5 g/mol
InChI Key: VKPNXVGGJGWXPA-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylsulfonylcyclohexyl)-1-phenylpyrazole-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyrazole ring, a phenyl group, and a cyclohexyl moiety substituted with a methylsulfonyl group

Properties

IUPAC Name

N-methyl-N-(2-methylsulfonylcyclohexyl)-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-20(16-10-6-7-11-17(16)25(2,23)24)18(22)15-12-13-21(19-15)14-8-4-3-5-9-14/h3-5,8-9,12-13,16-17H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPNXVGGJGWXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1S(=O)(=O)C)C(=O)C2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylsulfonylcyclohexyl)-1-phenylpyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced through a nucleophilic substitution reaction. For example, cyclohexylamine can react with a suitable leaving group on the pyrazole derivative.

    Methylsulfonylation: The methylsulfonyl group can be introduced by reacting the cyclohexyl-substituted pyrazole with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: Finally, the carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, which can be further oxidized to sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The phenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions on the aromatic ring.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-(2-methylsulfonylcyclohexyl)-1-phenylpyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity. It may serve as a ligand in biochemical assays to investigate the activity of specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with biological targets such as receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylsulfonylcyclohexyl)-1-phenylpyrazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the sulfonyl group suggests potential interactions with active sites of enzymes, possibly inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(2-methylsulfonylcyclohexyl)-1-phenylpyrazole-3-carboxamide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a sulfonyl group and a carboxamide group in the same molecule is relatively rare and can lead to unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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